



Application Notes and Protocols for the Quantification of Phenylmethyl 2-Butenoate

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Compound of Interest		
Compound Name:	2-Butenoic acid, phenylmethyl	
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Introduction

Phenylmethyl 2-butenoate, also known as benzyl crotonate, is an ester used in the flavor and fragrance industry. Accurate and reliable quantification of this compound is crucial for quality control in various consumer products and for research in food science and toxicology. These application notes provide detailed protocols for the quantification of phenylmethyl 2-butenoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), catering to the needs of researchers, scientists, and drug development professionals.

Analytical Methods

Two primary analytical techniques are presented for the quantification of phenylmethyl 2-butenoate:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is the recommended method for complex matrices.
- High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds. This method is advantageous for non-volatile or thermally labile samples.



Data Presentation

The following table summarizes representative quantitative data for the analytical methods. This data is based on a validated method for a structurally similar compound, benzyl chloride, and serves as a guideline for the expected performance of the described protocols.[1]

Parameter	Gas Chromatography- Mass Spectrometry (GC- MS)	High-Performance Liquid Chromatography (HPLC)
Linearity (R²)	> 0.99	> 0.99
Limit of Detection (LOD)	0.04 - 0.17 mg/kg	0.1 mg/L
Limit of Quantification (LOQ)	0.13 - 0.52 mg/kg	0.5 mg/L
Accuracy (% Recovery)	86.91% - 110%	98% - 102%
Precision (RSD)	0.10% - 1.17%	< 2%
Range	1 - 40 mg/L	2 - 200 mg/L

Experimental Protocols Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the analysis of a related benzyl compound in food matrices.[1]

- 1. Sample Preparation (Solid Samples, e.g., Food Products):
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of dichloromethane (DCM) and an internal standard (e.g., benzyl chloride-d7 at 50 mg/kg).
- Vortex for 1 minute and then sonicate for 15 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Collect the DCM supernatant.
- Filter the extract through a 0.22 μm syringe filter.
- The sample is now ready for GC-MS analysis.



2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantifier Ion: To be determined from the mass spectrum of phenylmethyl 2-butenoate.
- Qualifier lons: To be determined from the mass spectrum of phenylmethyl 2-butenoate.

3. Calibration:

- Prepare a stock solution of phenylmethyl 2-butenoate (1000 mg/L) in DCM.
- Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 40 mg/L) by diluting the stock solution.
- Add the internal standard to each working standard.
- Inject each standard into the GC-MS and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method based on the analysis of similar aromatic esters.[2][3]

- 1. Sample Preparation (Liquid Samples, e.g., Beverages):
- Filter the liquid sample through a 0.45 μm membrane filter.





- If necessary, dilute the sample with the mobile phase to fall within the calibration range.
- For solid samples, perform a solvent extraction followed by filtration as described in the GC-MS protocol, and then evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Instrumentation and Conditions:

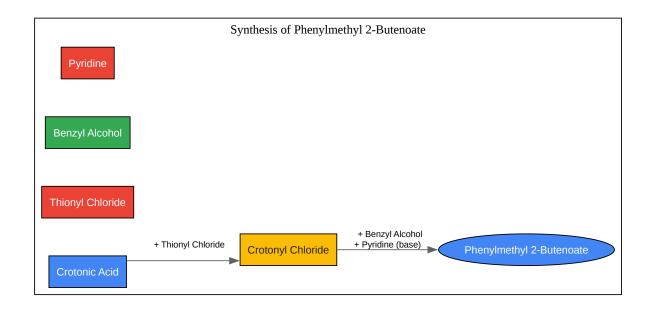
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Detection Wavelength: To be determined by measuring the UV absorbance spectrum of phenylmethyl 2-butenoate (typically around 210-230 nm for the butenoate chromophore).

3. Calibration:

- Prepare a stock solution of phenylmethyl 2-butenoate (1000 mg/L) in the mobile phase.
- Prepare a series of working standard solutions (e.g., 2, 10, 50, 100, 200 mg/L) by diluting the stock solution.
- Inject each standard into the HPLC and construct a calibration curve by plotting the peak area against the concentration.

Mandatory Visualizations

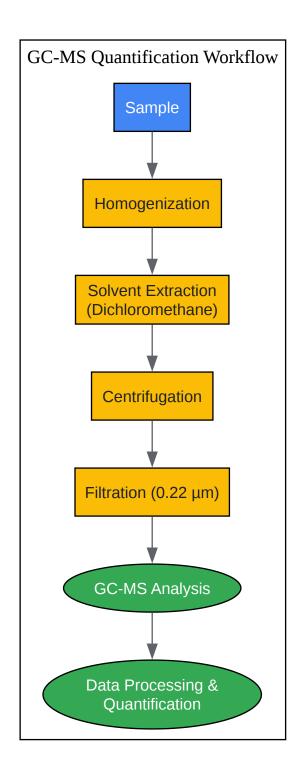




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Caption: Synthesis pathway of phenylmethyl 2-butenoate.





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References

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